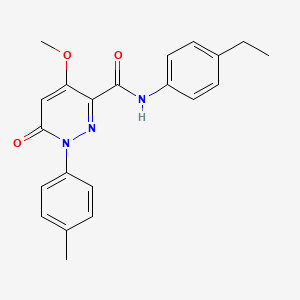

N-(4-ethylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

This compound belongs to the pyridazinone carboxamide class, characterized by a 6-oxo-1,6-dihydropyridazine core substituted with methoxy, 4-methylphenyl, and 4-ethylphenyl groups. Pyridazinone derivatives are frequently explored for their biological activities, including protease inhibition (e.g., Trypanosoma cruzi proteasome inhibition, as seen in –3) .

Properties

IUPAC Name |

N-(4-ethylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-4-15-7-9-16(10-8-15)22-21(26)20-18(27-3)13-19(25)24(23-20)17-11-5-14(2)6-12-17/h5-13H,4H2,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRVDGWUZBGGRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-ethylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

Substitution Reactions:

Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction involving the corresponding carboxylic acid derivative and an amine source.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

N-(4-ethylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.

Scientific Research Applications

N-(4-ethylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial targets, resulting in antimicrobial activity.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Carboxamides

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the phenyl rings and pyridazinone core, impacting molecular weight, polarity, and biological activity. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison of Pyridazinone Derivatives

Key Research Findings and Gaps

- Structural-Activity Relationships (SAR) : Methoxy and para-substituted aryl groups are critical for maintaining proteasome inhibitory activity. Fluorine and bromine substitutions optimize potency and selectivity, respectively .

- Data Limitations : Biological data for the target compound and some analogs (e.g., BF37386) are unavailable in the provided evidence, necessitating further experimental validation.

Biological Activity

N-(4-ethylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered interest for its potential biological activities. This article aims to provide a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyridazine ring with various substituents, which contribute to its biological properties. The synthesis typically involves several steps:

- Formation of the Pyridazine Ring : Synthesized through the condensation of hydrazine with diketones.

- Introduction of Carbamoyl Groups : Achieved by reacting the pyridazine intermediate with isocyanates.

- Attachment of Phenyl Substituents : Accomplished via Friedel-Crafts acylation or alkylation reactions.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. It may function as an inhibitor or activator of various enzymes and receptors, influencing cellular pathways. The exact mechanisms are still under investigation, but initial studies suggest potential interactions with G-protein coupled receptors (GPCRs) and other signaling pathways.

Anticancer Activity

Research has indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, analogues have been tested against various cancer cell lines, showing varying degrees of cytotoxicity:

| Compound | Cell Line Tested | IC50 (μg/mL) |

|---|---|---|

| Analogue A | CCRF-CEM leukemia | >20 |

| Analogue B | MCF-7 breast cancer | 6.7 |

These results demonstrate the potential for further development in cancer therapeutics.

Anti-inflammatory Properties

Some studies have also suggested anti-inflammatory effects associated with this compound's derivatives. The mechanism may involve inhibition of pro-inflammatory cytokines and modulation of immune responses.

Case Studies

- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of several pyridazine derivatives against human leukemia cells. The results indicated that certain derivatives had IC50 values significantly lower than 20 μg/mL, suggesting promising anticancer potential for further investigation .

- Anti-inflammatory Research : Another study explored the anti-inflammatory effects of related compounds on murine models of inflammation. The findings highlighted a reduction in inflammatory markers, indicating that these compounds could be beneficial in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.